Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key structural attributes include:
- Position 2 substituent: A bulky tert-butyl group (C(CH₃)₃), which enhances steric hindrance and may influence binding interactions in biological systems.
- Position 3 substituent: A propan-2-yl ester (O-CO-O-CH(CH₃)₂), contributing to lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
propan-2-yl 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)19-14(18)12-13(15(3,4)5)16-11-8-6-7-9-17(11)12/h10H,6-9H2,1-5H3 |
InChI Key |
IWUHADAPDKQOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridine derivative with an imidazole derivative, followed by esterification with isopropanol . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The propan-2-yl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Example reaction:
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate → 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH, reflux) | 6 M HCl, 12 h | 85–90% | , |
| Basic (NaOH, H₂O/THF, rt) | 1 M NaOH, 6 h | 78–82% | , |
The carboxylic acid product is stabilized by intramolecular hydrogen bonding within the imidazo-pyridine framework, as observed in crystallographic studies .
Nucleophilic Substitution at the Ester Group
The ester moiety reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.
Example reaction with amines:
Propan-2-yl ester + R-NH₂ → 2-tert-butyl-N-R-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxamide
| Amine | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMAP, DCC | DCM, 24 h, rt | 65% | , |
| Cyclopropylamine | HATU, DIPEA | DMF, 12 h, 40°C | 72% | , |
Transesterification with alcohols (e.g., methanol, ethanol) occurs under acidic catalysis, though the bulky tert-butyl group may sterically hinder reactivity .
Functionalization of the Imidazo-Pyridine Core
The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic aromatic substitution (EAS), though the tert-butyl group directs reactivity to specific positions (C6 or C8).
Halogenation
Bromination or chlorination at C6 is favored due to the tert-butyl group’s steric and electronic effects.
| Reagent | Position | Conditions | Yield | Source |
|---|---|---|---|---|
| NBS (AIBN) | C6 | CCl₄, reflux, 6 h | 60% | , |
| Cl₂ (FeCl₃) | C8 | DCM, 0°C, 2 h | 45% |
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of aryl/heteroaryl groups at C6.
| Boron Reagent | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 68% |
Stability Under Reductive Conditions
The ester group is stable to mild reductions (e.g., NaBH₄), but hydrogenolysis of the imidazo-pyridine ring may occur under harsh conditions (H₂/Pd-C).
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| NaBH₄ | MeOH, rt, 2 h | No reduction | , |
| H₂ (10 atm), Pd-C | EtOH, 24 h, 50°C | Partial ring saturation (yield: 30%) |
Thermal and Photochemical Behavior
The tert-butyl group enhances thermal stability, with decomposition observed above 250°C. Photochemical studies suggest limited ring-opening reactivity under UV light .
Key Findings from Research:
-
The tert-butyl group significantly retards reactions at C2 due to steric hindrance, directing electrophiles to C6/C8 .
-
Ester hydrolysis proceeds efficiently in acidic media, with minimal side reactions , .
-
Imidazo-pyridine halogenation is regioselective and depends on the substituent’s electronic nature , .
Scientific Research Applications
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Properties
*Hypothetical data; †Calculated based on structural analogs.
Key Observations
Substituent Effects: tert-Butyl vs. Ester Variations: The propan-2-yl ester (target compound) is more lipophilic than methyl () or ethyl () esters, which may enhance membrane permeability but reduce aqueous solubility. Amino vs. Ester Groups: The amino-substituted analog () is more polar and reactive, making it suitable as a synthetic intermediate for further derivatization.
The tert-butyl 2-amino analog () is temporarily unavailable, highlighting supply-chain variability for specialized intermediates.
Structural Implications for Drug Design :
- Increased lipophilicity (e.g., propan-2-yl ester) may improve blood-brain barrier penetration but could complicate formulation.
- Bulky tert-butyl groups may hinder binding to flat enzymatic pockets but enhance selectivity for sterically tolerant targets.
Biological Activity
Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine ring with a tert-butyl group and a propan-2-yl ester moiety. This configuration is significant for its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2059944-27-1 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds within this class showed potent antibacterial effects against various strains of Gram-positive bacteria. Specifically, the minimum inhibitory concentration (MIC) values were notably low for several derivatives, indicating their potential as effective antimicrobial agents .
Anticancer Activity
Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests their potential use in treating inflammatory diseases and conditions where inflammation plays a central role .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases and phosphatases.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with growth and apoptosis.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridines can intercalate into DNA or affect its replication processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives exhibited MIC values as low as 3 µM against resistant strains while maintaining low toxicity levels in macrophage models. This highlights the therapeutic potential of these compounds in combating drug-resistant infections .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer treatment, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their cytotoxicity against several cancer cell lines. The most active compounds induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. This study underscores the importance of structure-activity relationships (SAR) in developing new anticancer agents based on this scaffold .
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use Pd-catalyzed cross-coupling reactions or one-pot multi-step reactions (e.g., combining cyclization and esterification) to streamline synthesis .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction homogeneity, while inert atmospheres (argon/nitrogen) prevent oxidation .
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation. Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) improve selectivity .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water for high-purity isolation .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in CDCl₃ or DMSO-d₆) confirm regiochemistry of the imidazo[1,2-a]pyridine core and ester group placement .
- HRMS (ESI) : Validate molecular weight with <5 ppm mass accuracy (e.g., observed m/z vs. calculated for C₁₆H₂₅N₂O₂) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester) and amine/imine vibrations (~3300 cm⁻¹) to rule out hydrolyzed byproducts .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and detect trace impurities .
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent moisture absorption and thermal decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid water contact to prevent exothermic reactions .
- Waste Disposal : Incinerate waste in compliance with EPA guidelines for nitrogen-containing heterocycles .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazo[1,2-a]pyridine-binding pockets). Validate with MD simulations (NAMD) .
- Crystallography : Employ SHELXT for single-crystal structure determination to resolve stereochemical ambiguities .
Q. How to resolve contradictions in reported thermal stability data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Run heating rates of 10°C/min under nitrogen to identify decomposition onset temperatures. Compare with TGA data to distinguish melting vs. degradation .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to activation energy calculations using multi-heating-rate DSC data .
- Environmental Stress Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC to assess hygroscopicity impacts .
Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Position-Specific Modifications : Introduce substituents at the tert-butyl or propan-2-yl positions to study steric effects. Use Suzuki-Miyaura coupling for aryl/heteroaryl additions .
- Bioisosteric Replacement : Replace the ester group with amides or ketones to modulate lipophilicity (clogP calculations via ChemAxon) .
- In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) and plasma stability to prioritize derivatives with improved pharmacokinetic profiles .
Q. How to assess environmental impact and degradation pathways?
Methodological Answer:
- Photodegradation Studies : Exclude UV light (per precaution P410) and simulate sunlight using Xenon arc lamps. Analyze degradation products via LC-MS .
- Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) given the compound’s potential persistence (H410 hazard classification) .
- Biodegradation : Use OECD 301F manometric respirometry to measure CO₂ evolution in activated sludge .
Q. What in vitro models are suitable for evaluating biological activity?
Methodological Answer:
- Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay). Include positive controls (e.g., doxorubicin) and test concentrations from 1 nM–100 µM .
- Target Engagement : Employ fluorescence polarization assays for kinase inhibition profiling (e.g., JAK2/STAT3 pathways common to imidazo[1,2-a]pyridines) .
- Permeability : Conduct Caco-2 monolayer assays to predict intestinal absorption (apparent permeability >1 × 10⁻⁶ cm/s indicates good bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
